molecular formula C7H2Cl2FNO4 B010297 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid CAS No. 106809-14-7

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No.: B010297
CAS No.: 106809-14-7
M. Wt: 254 g/mol
InChI Key: PCSAPCNEJUEIGU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (CAS: 106809-14-7) is a halogenated nitrobenzoic acid derivative widely employed as a key intermediate in synthesizing fluoroquinolone antibiotics, such as sparfloxacin and its analogs . Structurally, it features a benzene ring substituted with chlorine (positions 2 and 4), fluorine (position 5), nitro (position 3), and a carboxylic acid group (position 1) (Figure 1).

Properties

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370180
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106809-14-7
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
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Preparation Methods

Oxidation-Nitration Approach

The traditional method began with 2,4-dichloro-5-fluoroacetophenone as the starting material. Initial oxidation using sodium hypochlorite (NaClO) converted the acetyl group to a carboxylic acid, yielding 2,4-dichloro-5-fluorobenzoic acid. Subsequent nitration with red fuming nitric acid (RFNA) introduced the nitro group at the meta position.

Reaction Conditions:

  • Oxidation: NaClO in aqueous medium at 60–80°C for 4–6 hours.

  • Nitration: RFNA at 90–100°C for 2–3 hours.

Limitations:

  • Low overall yield (60%) due to intermediate isolation losses.

  • High consumption of NaClO and RFNA, increasing costs.

  • Significant waste generation, complicating environmental compliance.

Modern One-Step Nitration-Oxidation Synthesis

A breakthrough method consolidates oxidation and nitration into a single step, enhancing efficiency and yield.

Reaction Mechanism and Conditions

The one-step process involves direct nitration-oxidation of 2,4-dichloro-5-fluoroacetophenone using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Key Parameters:

  • Molar Ratios: 1 : 6–15 : 11–25 (acetophenone : HNO₃ : H₂SO₄).

  • Temperature: 103–110°C.

  • Mixing Speed: 300–500 rpm to ensure homogeneity and heat dissipation.

Procedure:

  • Acid Mixing: H₂SO₄ is cooled to 0–5°C, followed by gradual addition of HNO₃.

  • Substrate Addition: 2,4-dichloro-5-fluoroacetophenone is dripped into the acid mixture over 1–2 hours.

  • Reaction: Maintained at 103–110°C for 3 hours post-addition.

  • Workup: Cooling to 10°C precipitates the product, which is filtered and recrystallized from toluene.

Advantages:

  • Yield: 90–92% (vs. 60% in traditional methods).

  • Purity: >99.5% by HPLC.

  • Waste Reduction: Filtrate recycling reduces HNO₃/H₂SO₄ consumption by 40%.

Optimization Strategies

Filtrate Recycling

The spent acid filtrate from prior batches is reused, maintaining stoichiometry by supplementing fresh HNO₃/H₂SO₄.

Performance Data (8 Cycles):

CycleYield (%)Purity (%)
19099.7
29299.5
3–891–9299.3–99.6

This approach cuts raw material costs by 30% and minimizes acidic waste.

Temperature and Mixing Control

  • Temperature: Exceeding 110°C promotes side reactions (e.g., denitration), while temperatures <100°C slow kinetics.

  • Mixing: Speeds <300 rpm cause localized overheating, reducing yield by 15%.

Industrial-Scale Production

Process Design

Large-scale reactors (e.g., 10,000 L) employ:

  • Jacketed Vessels: For precise temperature control.

  • High-Shear Mixers: To maintain 300–500 rpm agitation.

  • Continuous Filtration Systems: For rapid product isolation.

Economic Metrics:

  • Capacity: 500–1,000 kg/batch.

  • Cost Savings: Filtrate reuse reduces HNO₃ costs by $1.2M annually for a mid-sized plant.

Comparative Analysis of Methods

ParameterTraditional Two-StepModern One-Step
Yield (%)6090–92
Reaction Time (h)8–104–5
Waste GenerationHighLow (40% less)
ScalabilityModerateHigh

Challenges and Mitigation

Corrosive Reagents

  • Issue: HNO₃/H₂SO₄ mixtures corrode stainless steel.

  • Solution: Lining reactors with Hastelloy C-276 or tantalum.

Exothermic Reactions

  • Issue: Rapid HNO₃ addition raises temperatures unpredictably.

  • Solution: Controlled drip systems with real-time thermal monitoring .

Scientific Research Applications

Synthesis of Pharmaceuticals

DCFNBA is primarily utilized in the pharmaceutical industry for the synthesis of various drug compounds. For instance, it is used to synthesize:

  • Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate : This compound has potential applications as an antibacterial agent .
  • 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid : This derivative exhibits notable antimicrobial properties .

Chemical Synthesis

DCFNBA serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through chemical reactions such as:

  • Nitration : DCFNBA can undergo nitration reactions to produce other nitro-substituted aromatic compounds.
  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including fragrances and flavorings.

Research Applications

In research settings, DCFNBA is employed for:

  • Proteomics : It is used in biochemical studies focusing on protein interactions and modifications .
  • Material Science : Its derivatives are explored for their potential applications in developing new materials with specific properties .

Toxicological Studies

DCFNBA's safety profile has been assessed, revealing that it can cause skin irritation and is harmful if ingested . Such findings are crucial for determining safe handling practices in laboratory and industrial settings.

Case Study 1: Antibacterial Activity

A study published in Arkivoc demonstrated the synthesis of a series of quinolone derivatives using DCFNBA. These derivatives exhibited significant antibacterial activity against various strains of bacteria, highlighting the compound's utility in developing new antibiotics .

Case Study 2: Synthesis Methodologies

Research has documented various synthetic pathways for DCFNBA derivatives, emphasizing methods that maximize yield and minimize waste. For example, one method reported a yield of over 90% for the synthesis of certain derivatives using optimized reaction conditions involving concentrated sulfuric acid and fuming nitric acid .

Table: Summary of Applications

Application AreaSpecific UsesNotable Compounds Developed
PharmaceuticalsSynthesis of antibacterial agentsEthyl 3-(N,N-dimethylamino)-2-(DCFNBA)acrylate
Chemical SynthesisBuilding block for organic reactionsVarious nitro-substituted compounds
Research ApplicationsProteomics and material scienceNew materials and biochemical studies
ToxicologySafety assessmentsSkin irritation and oral toxicity data

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Appearance : Pale yellow crystalline powder (>99% purity) .
  • Melting Point : 183°C .
  • Synthesis: Prepared via nitration of 2,4-dichloro-5-fluorobenzoic acid using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 70°C, achieving an 86% yield .
  • Applications: Central to constructing the quinolone core in antimicrobial agents via sequential reactions, including condensation with ethyl 3-(dimethylamino)acrylate and cyclopropylamine substitution .

Comparison with Structurally Similar Compounds

3-Chloro-2,4-difluoro-5-nitrobenzoic Acid

  • Structure : Chlorine (position 3), fluorine (positions 2 and 4), nitro (position 5), and carboxylic acid (position 1) .
  • Synthesis: Nitration of 2,4-difluoro-3-chlorobenzoic acid with HNO₃/H₂SO₄ at -10°C .
  • Key Differences: Substituent Positions: Fluorine at positions 2 and 4 vs. chlorine in the target compound. Reactivity: The electron-withdrawing nitro group at position 5 (vs. position 3 in the target compound) alters regioselectivity in subsequent reactions. Yield: Not explicitly reported, but nitration conditions (-10°C) suggest lower thermal stability compared to the target compound’s synthesis (70°C) .

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

  • Structure : Hydroxyl group replaces the nitro group at position 5 .
  • Synthesis : Multi-step process involving nitration, esterification, nitro group reduction, diazotization, and hydrolysis (70% overall yield) .
  • Key Differences: Functional Group: Hydroxyl (-OH) vs. nitro (-NO₂) alters electronic properties. Applications: Intermediate for 3-quinolinecarboxylic acid antimicrobials; reduced electron-withdrawing effects compared to nitro derivatives . Stability: Hydroxyl group increases susceptibility to oxidation, necessitating protective steps during synthesis .

2,4-Dichloro-3-nitro-5-fluorobenzoic Acid

  • Structure : Isomeric nitro group at position 3 (vs. position 5 in the target compound) .
  • Synthesis : Six-step route from m-nitrotoluene (28.8% yield) .
  • Key Differences :
    • Regiochemistry : Nitro at position 3 directs electrophilic substitutions differently, impacting downstream reactivity.
    • Efficiency : Lower synthetic yield compared to the target compound’s 86% yield .

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Synthesis Yield Melting Point (°C) Applications
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Cl (2,4), F (5), NO₂ (3) Nitro, Carboxylic Acid 86% 183 Fluoroquinolone intermediates
3-Chloro-2,4-difluoro-5-nitrobenzoic acid Cl (3), F (2,4), NO₂ (5) Nitro, Carboxylic Acid N/A N/A Quinolone synthesis
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Cl (3), F (2,4), OH (5) Hydroxyl, Carboxylic Acid 70% N/A Antimicrobial intermediates
2,4-Dichloro-3-nitro-5-fluorobenzoic acid Cl (2,4), F (5), NO₂ (3) Nitro, Carboxylic Acid 28.8% N/A Pharmaceutical intermediate

Biological Activity

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (DCFNBA) is an aromatic compound with the molecular formula C7H2Cl2FNO4C_7H_2Cl_2FNO_4 and a molecular weight of 254.00 g/mol. It has garnered attention in the fields of medicinal chemistry and microbiology due to its notable antibacterial properties, particularly against Gram-positive bacteria such as Streptococcus aureus.

The biological activity of DCFNBA primarily revolves around its antibacterial properties . Research indicates that it inhibits bacterial growth through interference with essential cellular processes. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of DNA replication, similar to other known fluoroquinolones.

Target Bacteria

  • Streptococcus aureus : A common Gram-positive bacterium known for its role in various infections.
  • Other studies have suggested activity against additional strains, including certain Gram-negative bacteria.

Antibacterial Activity

The antibacterial efficacy of DCFNBA has been evaluated using various methods, including agar diffusion and minimum inhibitory concentration (MIC) assays.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study comparing DCFNBA with other compounds, it demonstrated significant antibacterial activity against S. aureus, with MIC values reported in the range of 0.97 µg/mL to 4.7 µg/mL depending on the specific derivative tested .
    • The compound was also shown to inhibit E. coli, albeit with higher MIC values compared to its activity against S. aureus.
  • Comparison with Other Compounds :
    • A comparative analysis highlighted that DCFNBA exhibited better activity against Gram-positive bacteria than many other derivatives, suggesting a favorable lipophilicity that enhances penetration through bacterial membranes .

Data Table: Antibacterial Activity of DCFNBA and Related Compounds

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
DCFNBA4.70.97
Ciprofloxacin0.009150.22
2,4-Dichloro-5-fluorobenzoic acid>100>100
2,4-Dichloro-3-nitrobenzoic acid37.510

DCFNBA is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biochemical properties include:

  • Solubility : Soluble in organic solvents, which aids in its application in synthetic chemistry.
  • Reactivity : Capable of undergoing nucleophilic substitution reactions, making it versatile for further chemical modifications.

Industrial Applications

The compound is not only significant in research but also finds applications in industry:

  • Used as a building block for synthesizing more complex molecules.
  • Investigated for potential use in developing new antibacterial agents targeting resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-5-fluoro-3-nitrobenzoic acid?

The compound is synthesized via multistep procedures starting from substituted benzoic acid derivatives. A common method involves converting this compound to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. For example, refluxing the acid with excess SOCl₂ in dry benzene for 3–4 hours yields the corresponding benzoyl chloride, which is used directly in subsequent reactions without purification . This intermediate is critical for forming acrylate derivatives (e.g., ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate), which serve as precursors for quinolone antibiotics .

Q. How is the purity of this compound ensured during synthesis?

Key steps include:

  • Anhydrous conditions : Use of dry benzene and repeated distillation to remove residual SOCl₂ .
  • Spectroscopic validation : 1^1H NMR and IR spectroscopy confirm functional group integrity. For example, 1^1H NMR peaks for aromatic protons and nitro groups are monitored, while IR identifies C=O stretches (e.g., 1680–1720 cm⁻¹ for carboxylic acid derivatives) .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC may be employed to detect intermediates and byproducts .

Q. What are the primary applications of this compound in medicinal chemistry?

It is a key intermediate in synthesizing fluoroquinolone antibiotics. For instance, it undergoes cyclocondensation with ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine to form 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a precursor to antibacterial agents . The nitro group is later reduced to an amine for further functionalization .

Advanced Research Questions

Q. How can conflicting spectral data during structural characterization be resolved?

Discrepancies in NMR or IR spectra often arise from substituent effects (e.g., electron-withdrawing nitro and chloro groups altering chemical shifts). Researchers should:

  • Compare experimental data with computational predictions (e.g., DFT calculations for 1^1H NMR shifts).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate side reactions during nitro group reduction?

The nitro group in this compound is typically reduced to an amine using SnCl₂/HCl . Challenges include:

  • Over-reduction : Controlled stoichiometry of SnCl₂ (1.2–1.5 equivalents) prevents excessive reduction of other functional groups.
  • Acid sensitivity : Use buffered conditions (e.g., HCl/ethanol mixtures) to stabilize acid-labile intermediates .
  • Byproduct formation : Monitor via TLC and isolate intermediates promptly.

Q. How can reaction yields be optimized in large-scale syntheses?

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of polar intermediates .
  • Catalysis : Trace DMF accelerates acyl chloride formation .
  • Temperature control : Reflux conditions for acyl chloride synthesis (70–80°C) balance reaction rate and decomposition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Reactant of Route 2
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2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

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